molecular formula C19H25NO5 B144563 Nbbtu CAS No. 130472-70-7

Nbbtu

Cat. No. B144563
M. Wt: 347.4 g/mol
InChI Key: BLTRPZNNRMSTTK-IIZJFRANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nbbtu, also known as N-benzyl-N-butyl-1,3-propanediamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Nbbtu is a diamine compound that has a unique structure, making it an interesting molecule for synthesis and research.

Mechanism Of Action

The mechanism of action of Nbbtu is not fully understood, but it is believed to act as a bidentate ligand in catalytic reactions. The benzyl group acts as an electron-donating group, while the butyl group acts as an electron-withdrawing group, making Nbbtu an effective ligand for various catalytic reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Nbbtu. However, studies have shown that Nbbtu is relatively non-toxic and has low environmental impact, making it a promising compound for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of Nbbtu is its high purity and stability, making it an ideal compound for use in laboratory experiments. However, one limitation is its relatively high cost compared to other ligands.

Future Directions

There are several future directions for research on Nbbtu. One area of research is the development of new catalytic reactions using Nbbtu as a ligand. Another area of research is the optimization of current synthesis methods to reduce the cost of Nbbtu production. Additionally, further research is needed to understand the biochemical and physiological effects of Nbbtu.
In conclusion, Nbbtu is a promising compound with significant potential in various scientific research applications. Its unique structure and properties make it an interesting molecule for synthesis and research. Further research is needed to fully understand the potential of Nbbtu and its applications in various fields.

Synthesis Methods

Nbbtu can be synthesized using a variety of methods, including the reaction of benzyl chloride and butylamine in the presence of a base catalyst. Another method involves the reaction of benzylamine and butyl chloride in the presence of a base catalyst. These methods have been optimized to produce high yields of Nbbtu with high purity.

Scientific Research Applications

Nbbtu has shown significant potential in various scientific research applications. One of the most notable applications is in the field of organic synthesis. Nbbtu can be used as a ligand in various catalytic reactions, including Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig amination reactions. These reactions are important in the synthesis of pharmaceuticals, agrochemicals, and materials.

properties

CAS RN

130472-70-7

Product Name

Nbbtu

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[1-[(2R,6S)-2-hydroxy-5-oxo-2H-pyran-6-yl]ethyl]carbamate

InChI

InChI=1S/C19H25NO5/c1-13(17-15(21)10-11-16(22)24-17)20(18(23)25-19(2,3)4)12-14-8-6-5-7-9-14/h5-11,13,16-17,22H,12H2,1-4H3/t13?,16-,17+/m1/s1

InChI Key

BLTRPZNNRMSTTK-IIZJFRANSA-N

Isomeric SMILES

CC([C@H]1C(=O)C=C[C@@H](O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

SMILES

CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

synonyms

6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose
6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose, ((2alpha(S*),6beta)-(+-)) isomer
NBBTU

Origin of Product

United States

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